Tiapride N-óxido

Descripción general

Descripción

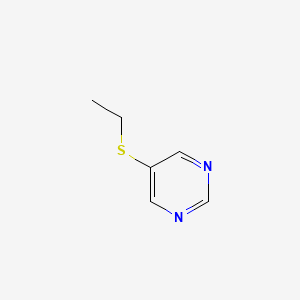

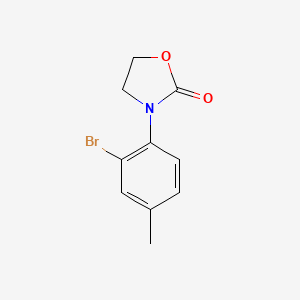

Tiapride-N-oxide is a chemical compound with the name N-(2-(diethylnitroryl)ethyl)-2-methoxy-5-(methylsulfonyl)benzamide . It is categorized under the Tiapride API category . Other names for this compound include N,N-diethyl-2-((2-methoxy-5-methylsulfonylbenzoyl)amino)ethanamine oxide .

Molecular Structure Analysis

The empirical formula for tiapride-N-oxide is C15H24N2O5S . It has a molecular weight of 344.43 .

Chemical Reactions Analysis

Tiapride, from which tiapride-N-oxide is derived, is a selective dopamine D2 and D3 receptor antagonist . It offers an advantage over other neuroleptic drugs, such as haloperidol and risperidone, which bind a range of targets including four of the five known dopamine receptor subtypes (D1-4), serotonin (5-HT2A, 2C), α1- and α2-adrenergic, and histamine H1 receptors .

Aplicaciones Científicas De Investigación

Patrón de Referencia Farmacológica

Tiapride N-óxido se utiliza como un Patrón de Referencia de la Farmacopea Europea (EP) . Esta aplicación es crucial para garantizar la calidad y la coherencia de la investigación farmacológica. Como patrón de referencia, proporciona un punto de referencia para las pruebas de laboratorio prescritas en la Farmacopea Europea, ayudando a la validación de los métodos analíticos y asegurando la fiabilidad de los resultados experimentales.

Diagnóstico Clínico

En el diagnóstico clínico, this compound se puede emplear en el desarrollo de electrodos selectivos de iones . Estos electrodos están diseñados para la determinación selectiva de Tiapride en fluidos biológicos como la orina humana. Esta aplicación es significativa para el control de los niveles de fármacos en los pacientes, la optimización de las dosis y la garantía de la eficacia terapéutica, al tiempo que se minimizan los efectos secundarios.

Neurofarmacología

El papel de this compound como antagonista del receptor de dopamina D2 lo convierte en un elemento valioso en la investigación neurofarmacológica. Se utiliza para estudiar los efectos del antagonismo de la dopamina en el sistema nervioso central, lo que es relevante para comprender y posiblemente tratar afecciones como la esquizofrenia, la depresión y la enfermedad de Parkinson.

Medicina Geriátrica

El compuesto tiene posibles aplicaciones en medicina geriátrica, particularmente en el manejo de la agitación y la ansiedad en pacientes de edad avanzada . La investigación sugiere que this compound puede ser más eficaz y mejor tolerado que algunos tratamientos tradicionales, lo que lo convierte en un candidato prometedor para mejorar la calidad de vida en la población geriátrica.

Química Analítica

En química analítica, this compound sirve como un marcador químico en varios análisis . Su presencia y concentración se pueden medir para controlar las reacciones químicas o para detectar el compuesto en mezclas complejas, lo que es vital para el control de calidad en la fabricación farmacéutica.

Mecanismo De Acción

Target of Action

Tiapride N-oxide primarily targets the dopamine D2 and D3 receptors in the brain . These receptors play a crucial role in the regulation of various neurological and psychiatric functions, including motor control, reward, and behavior.

Mode of Action

Tiapride N-oxide acts as a selective antagonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine. This selective antagonism offers an advantage over other neuroleptic drugs, which bind a range of targets .

Biochemical Pathways

By blocking the D2 and D3 receptors, Tiapride N-oxide disrupts the normal functioning of the dopaminergic pathways in the brain. This disruption can lead to a variety of effects, depending on the specific pathway and region of the brain involved. For example, it has been found to have a high degree of regional selectivity for limbic areas , which are involved in emotion, behavior, and long-term memory.

Pharmacokinetics

Tiapride N-oxide is minimally metabolized in humans, with 70% of the drug eliminated in unchanged form in the urine within 24 hours . Its half-life is approximately 2.9–3.6 hours . These properties suggest that Tiapride N-oxide has a relatively rapid onset and short duration of action, which can influence its bioavailability and dosing regimen.

Result of Action

The molecular and cellular effects of Tiapride N-oxide’s action are primarily related to its antagonism of the D2 and D3 receptors. By blocking these receptors, it can alleviate symptoms associated with hyperactivity of dopaminergic pathways, such as those seen in dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Action Environment

The action, efficacy, and stability of Tiapride N-oxide can be influenced by various environmental factors. For example, its absorption and elimination can be affected by factors such as the patient’s age, renal function, and concomitant medications. Furthermore, its effectiveness can be influenced by the specific pathological condition being treated and the presence of other neurological or psychiatric disorders .

Safety and Hazards

Propiedades

IUPAC Name |

N,N-diethyl-2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-5-17(19,6-2)10-9-16-15(18)13-11-12(23(4,20)21)7-8-14(13)22-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQARYRCDMYLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016162 | |

| Record name | Tiapride-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63484-11-7 | |

| Record name | Benzamide, N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiapride-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ETC8SBH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)

![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)

![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)

![5-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B1513050.png)

![tert-butyl (1H-pyrrolo[2,3-c]pyridin-5-yl)methylcarbamate](/img/structure/B1513053.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)